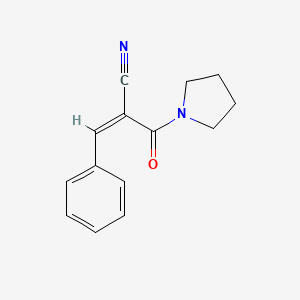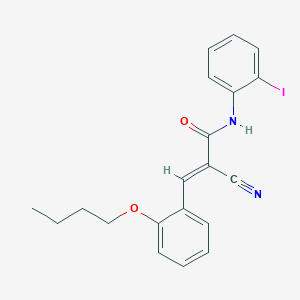
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it an important tool for researchers in the fields of cancer biology, neuroscience, and drug discovery.
作用机制
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A ((Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile), which is a key enzyme involved in various cellular processes including cell proliferation, apoptosis, and signal transduction. By inhibiting (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has also been shown to modulate various signaling pathways including the AKT/mTOR pathway and the Wnt/β-catenin pathway.
实验室实验的优点和局限性
One of the key advantages of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor in lab experiments is its specificity. This compound has been shown to selectively inhibit (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile activity, making it a valuable tool for researchers studying the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes.
However, one limitation of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is its potential toxicity. Studies have demonstrated that this compound can induce cell death in both cancer cells and normal cells, making it important to carefully control the dosage and duration of exposure.
未来方向
There are several potential future directions for research on (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. One area of interest is in the development of more potent and selective inhibitors of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, which could have even greater therapeutic potential in the treatment of cancer and other diseases.
Another area of interest is in the development of new drug delivery systems for (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. This could involve the use of nanoparticles or other targeted delivery methods to enhance the efficacy and reduce the toxicity of this compound.
Overall, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is a promising compound with a range of potential applications in scientific research. Further research in this area could lead to new insights into the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes and the development of novel therapies for cancer and other diseases.
合成方法
The synthesis of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves the reaction of pyrrolidine-1-carboxylic acid with 3-phenylacrylonitrile in the presence of a catalyst such as triethylamine. The resulting compound can be purified using various techniques such as column chromatography and recrystallization.
科学研究应用
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where this compound has been shown to have significant anti-tumor activity. Studies have demonstrated that (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can induce apoptosis in cancer cells and inhibit tumor growth.
In addition to its anti-tumor activity, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has also been shown to have potential applications in the field of neuroscience. Research has demonstrated that this compound can modulate synaptic plasticity and enhance memory consolidation.
属性
IUPAC Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-11-13(10-12-6-2-1-3-7-12)14(17)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDVTCFFHMZWET-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)

![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)